tert-Butyl (4S)-3,3-difluoro-4-hydroxy-4-methylpiperidine-1-carboxylate
Description
Properties
Molecular Formula |
C11H19F2NO3 |
|---|---|
Molecular Weight |
251.27 g/mol |
IUPAC Name |
tert-butyl (4S)-3,3-difluoro-4-hydroxy-4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C11H19F2NO3/c1-9(2,3)17-8(15)14-6-5-10(4,16)11(12,13)7-14/h16H,5-7H2,1-4H3/t10-/m0/s1 |
InChI Key |
FZRSGOBCIZAFHJ-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@]1(CCN(CC1(F)F)C(=O)OC(C)(C)C)O |
Canonical SMILES |
CC1(CCN(CC1(F)F)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Functionalization
The synthesis typically begins with a piperidine derivative bearing a protected nitrogen, such as a tert-butyl carbamate (Boc) group, to prevent unwanted side reactions during functionalization. The difluoro substitution at the 3-position is introduced via electrophilic fluorination or nucleophilic displacement methods on precursor ketones or halides.
Oxidation to 4-Oxo Intermediate
A critical step involves oxidation of the 4-hydroxypiperidine precursor to the corresponding 4-oxopiperidine intermediate. This is commonly achieved using Dess-Martin periodinane in dry dichloromethane under inert atmosphere (nitrogen) at room temperature (20 °C). The reaction proceeds until completion, followed by aqueous workup with saturated sodium bicarbonate and sodium sulfite solutions to quench excess oxidant and remove byproducts. The crude product is then dried over magnesium sulfate and concentrated to yield tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate as a yellow solid.
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Oxidation | Dess-Martin periodinane, CH2Cl2, 20 °C, N2 atmosphere | Stir until reaction completion, aqueous quench with NaHCO3 and Na2SO3, dry over MgSO4 |
| Isolation | Concentrate under reduced pressure, molecular sieves treatment | Yields yellow solid intermediate |
Horner–Wadsworth–Emmons Reaction for Side Chain Introduction
The 4-oxo intermediate undergoes a Horner–Wadsworth–Emmons (HWE) reaction with triethyl phosphonoacetate in dry tetrahydrofuran (THF) at 0 °C in the presence of sodium hydride (NaH). Molecular sieves are added to maintain dryness. This step introduces an ethoxycarbonyl-substituted alkene side chain, forming tert-butyl 4-(2-ethoxy-2-oxoethylidene)-3,3-difluoropiperidine-1-carboxylate, a key intermediate for further transformations.
| Step | Reagents & Conditions | Notes |
|---|---|---|
| HWE Reaction | NaH, triethyl phosphonoacetate, dry THF, 0 °C to room temp | Stir 30 min at 0 °C, then 1 h at room temp, aqueous workup with ethyl acetate extraction |
Reduction and Hydroxylation to Final Product
Subsequent reduction and stereoselective hydroxylation yield the target 4-hydroxy-4-methylpiperidine derivative. The stereochemistry (4S) is controlled by the choice of reducing agents and reaction conditions, often involving chiral auxiliaries or catalysts to ensure enantioselectivity.
Alkylation and Further Functionalization
Additional alkylation steps are performed to introduce the 4-methyl group and other substituents as needed. For example, treatment with potassium tert-butoxide in 2-methyltetrahydrofuran (2-Me-THF) under argon at 0 °C followed by reaction with electrophilic aromatic compounds allows for further elaboration of the molecule.
Purification and Characterization
Purification is typically achieved by silica gel column chromatography using ethyl acetate/hexane mixtures. The final compound is characterized by LC-MS, 1H NMR, and other spectroscopic methods to confirm purity, stereochemistry, and molecular structure.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents & Conditions | Product/Intermediate | Yield & Notes |
|---|---|---|---|---|
| 1 | Oxidation | Dess-Martin periodinane, CH2Cl2, rt, N2 | tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | Yellow solid, high purity |
| 2 | HWE Reaction | NaH, triethyl phosphonoacetate, dry THF, 0 °C to rt | tert-butyl 4-(2-ethoxy-2-oxoethylidene)-3,3-difluoropiperidine-1-carboxylate | Mixture of E/Z isomers |
| 3 | Reduction/Hydroxylation | Various reducing agents, chiral control | tert-Butyl (4S)-3,3-difluoro-4-hydroxy-4-methylpiperidine-1-carboxylate | Stereoselective formation |
| 4 | Alkylation | Potassium tert-butoxide, 2-Me-THF, electrophiles | Functionalized piperidine derivatives | Controlled substitution |
| 5 | Purification | Silica gel chromatography | Pure target compound | Confirmed by LC-MS, NMR |
Research Findings and Practical Considerations
- The presence of difluoromethyl groups significantly enhances the chemical stability and lipophilicity of the molecule, which is beneficial for medicinal chemistry applications.
- Use of inert atmosphere and dry solvents is critical to prevent side reactions, especially during oxidation and HWE steps.
- Molecular sieves are employed post-reaction to remove residual moisture, improving yield and purity.
- The stereochemical integrity at C-4 is maintained by careful temperature control and choice of reagents during reduction and hydroxylation.
- Industrial synthesis may employ continuous flow microreactor systems to improve scalability and reproducibility.
Chemical Reactions Analysis
tert-Butyl (4S)-3,3-difluoro-4-hydroxy-4-methylpiperidine-1-carboxylate undergoes several types of chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group typically yields ketones, while reduction can produce primary or secondary alcohols .
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a therapeutic agent. The difluorinated piperidine framework is known to enhance biological activity and selectivity in drug design. Research indicates that compounds with similar structures can act as inhibitors for various enzymes and receptors, making them candidates for the development of drugs targeting diseases such as cancer and neurodegenerative disorders .
Synthetic Chemistry
tert-Butyl (4S)-3,3-difluoro-4-hydroxy-4-methylpiperidine-1-carboxylate serves as a versatile intermediate in organic synthesis. Its unique functional groups allow for further modifications, leading to the synthesis of complex molecules such as:
- N-Heterocycles : The compound can be utilized in the synthesis of various N-containing heterocycles through cyclization reactions, which are crucial in pharmaceutical chemistry .
- Chiral Auxiliaries : The stereochemistry of this compound makes it a useful chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds .
Fluorine Chemistry
The introduction of fluorine atoms into organic molecules significantly alters their physical and chemical properties. The presence of difluoro groups enhances lipophilicity and metabolic stability, making this compound valuable in the design of new materials and pharmaceuticals .
Case Study 1: Inhibition of SHP2 Phosphatase
In a recent study, this compound was evaluated for its ability to inhibit the oncogenic phosphatase SHP2. The compound demonstrated promising inhibitory activity, suggesting its potential role in cancer therapeutics. The study highlighted the importance of fluorinated piperidines in developing selective inhibitors for protein targets involved in tumorigenesis .
Case Study 2: Synthesis of N-Heterocycles
A research group successfully synthesized a series of N-heterocycles using this compound as a starting material. This process involved multiple steps including cyclization and functional group transformations, showcasing the compound's versatility as a building block in organic synthesis .
Mechanism of Action
The mechanism by which tert-Butyl (4S)-3,3-difluoro-4-hydroxy-4-methylpiperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The difluoro groups, for example, can enhance binding affinity to certain receptors, while the hydroxyl group can participate in hydrogen bonding with target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Compound 1 : tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (CAS 1215071-17-2)
- Key Differences : Replaces the 4-hydroxy-4-methyl group with a ketone (oxo) at position 3.
- Implications: Reduced hydrogen-bond donor capacity compared to the hydroxyl group in the target compound. Similarity score: 0.82 (high structural overlap) .
Compound 2 : tert-Butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate (CAS 907544-17-6)
- Key Differences: Substitutes the 3,3-difluoro and 4-hydroxy groups with a single fluorine (3R) and an amino group (4S).
- Implications: Enhanced basicity from the amino group, improving solubility in acidic conditions. Stereochemistry (3R,4S) may influence binding to chiral receptors differently than the target compound’s 4S configuration. Potential for divergent metabolic stability due to the amino group’s susceptibility to oxidation .
Compound 3 : tert-Butyl 4-(3-hydroxypiperidin-1-yl)piperidine-1-carboxylate (CAS 16537-09-0)
- Key Differences : Features a hydroxyl group at the 3-position of a second piperidine ring.
- Implications: Increased molecular weight (C17H30N2O3 vs. C11H19F2NO3) and steric bulk. Potential for intramolecular hydrogen bonding between hydroxyl and carbamate groups, affecting conformation .
Stereochemical and Substitutent Effects
Compound 4 : tert-Butyl N-[cis-3-methylpiperidin-4-yl]carbamate (CAS 473839-06-4)
- Key Differences : Lacks fluorine atoms and has a methyl group at position 3 (cis to the carbamate).
- Implications :
Compound 5 : tert-Butyl 3-hydroxy-3-(4-methylphenyl)-1-piperidinecarboxylate
- Key Differences : Introduces a 4-methylphenyl substituent at position 3.
- Steric hindrance from the phenyl group may reduce enzymatic degradation .
Data Table: Structural and Physical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
